
2,5-Dibromo-1,3-dimethylbenzene
Overview
Description
2,5-Dibromo-1,3-dimethylbenzene (CAS: 100189-84-2), also termed 2,5-DIBROMO-M-XYLENE, is a brominated aromatic compound with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol . It belongs to the class of dihalogenated dimethylbenzenes, where two bromine atoms occupy the 2- and 5-positions on a meta-xylene backbone. This compound is primarily utilized in research and development, as indicated by its supplier listing for specialized chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-1,3-dimethylbenzene typically involves the bromination of 1,3-dimethylbenzene (m-xylene). The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The bromination reaction is carefully monitored to prevent over-bromination and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-1,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the bromine atoms.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or bromine (Br2) with a catalyst for bromination.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Electrophilic Aromatic Substitution: Products include nitro-2,5-dibromo-1,3-dimethylbenzene or further brominated derivatives.
Nucleophilic Substitution: Products include hydroxyl- or amino-substituted derivatives.
Oxidation: Products include 2,5-dibromo-1,3-dimethylbenzoic acid.
Reduction: Products include 2,5-dibromo-1,3-dimethylcyclohexane.
Scientific Research Applications
Chemistry
2,5-Dibromo-1,3-dimethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:
- Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where electrophiles replace one of the bromine atoms.
- Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
- Oxidation and Reduction Reactions: Methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes .
Table 1: Types of Reactions Involving this compound
Reaction Type | Example Products |
---|---|
Electrophilic Aromatic Substitution | Nitro-2,5-dibromo-1,3-dimethylbenzene |
Nucleophilic Substitution | Hydroxyl- or amino-substituted derivatives |
Oxidation | 2,5-Dibromo-1,3-dimethylbenzoic acid |
Reduction | 2,5-Dibromo-1,3-dimethylcyclohexane |
Biology
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving halogenated aromatic compounds. Its structure allows researchers to investigate the effects of bromination on biological activity and enzyme interactions.
Medicine
This compound is a precursor in the synthesis of pharmaceutical compounds. Its derivatives have potential therapeutic effects and can be used in drug development processes targeting various diseases.
Case Study:
A study published in the Journal of Organic Chemistry highlights the use of this compound in synthesizing novel antimicrobial agents .
Industry
In industrial applications, this compound is essential for producing specialty chemicals and materials such as polymers and resins. Its properties make it suitable for use in formulations requiring specific thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-1,3-dimethylbenzene in chemical reactions involves the interaction of its bromine atoms and methyl groups with various reagents. In electrophilic aromatic substitution, the bromine atoms act as directing groups, influencing the position of incoming electrophiles. In nucleophilic substitution, the bromine atoms are displaced by nucleophiles, forming new bonds. The methyl groups can undergo oxidation or reduction, altering the compound’s chemical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,5-Dibromo-1,3-dimethylbenzene with halogenated, nitro-substituted, and isotopic analogs of dimethylbenzenes, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Effects and Pharmacological Activity
2-Bromo-1,3-dimethylbenzene (CAS 576-22-7)
- Structure: Mono-brominated at the 2-position of meta-xylene.
- Water Solubility : 0.10 mmol/L , below the threshold for GABAA receptor modulation .
- Activity : Lacks receptor efficacy due to low solubility, marking the lower cutoff for pharmacological activity in halogenated dimethylbenzenes .
2-Fluoro-1,3-dimethylbenzene (CAS 443-88-9)
- Structure: Mono-fluorinated at the 2-position.
- Water Solubility : 0.46 mmol/L , above the solubility threshold for GABAA receptor potentiation .
- Activity : Exhibits low-affinity GABAA receptor modulation, demonstrating that fluorine’s smaller atomic radius and higher solubility enable receptor interaction .
Comparison with this compound :
- The di-brominated structure likely reduces solubility further compared to mono-brominated analogs due to increased hydrophobicity.
- Predicted solubility <0.10 mmol/L, placing it below the pharmacological activity cutoff, suggesting minimal GABAA receptor interaction .
Physicochemical and Hazard Profiles
Nitro-Substituted Analogs ()
- 2-Nitro-1,3-dimethylbenzene (CAS 81-20-9) :
- Hazard Code: 2213 (flammable solid).
- Reactive nitro group increases explosion risk compared to brominated derivatives.
- 4-Nitro-1,3-dimethylbenzene (CAS 89-87-2) :
- Hazard Code: 2214 (toxic by inhalation).
Comparison :
- Brominated compounds (e.g., this compound) are less reactive than nitro derivatives but still pose hazards (e.g., skin/eye irritation) .
2-Bromo-5-iodo-1,3-dimethylbenzene ()
- Physical State : Liquid/solid (varies with purity).
- Hazards : Severe eye damage (Category 1) and skin sensitization.
- Molecular Weight : Higher than this compound due to iodine (I > Br).
Comparison :
Molecular Weight and Isotopic Derivatives
Deuterated m-Xylene ()
- m-Xylene-d₁₀ (CAS varies) :
- Used as isotopic standards in analytical chemistry.
- Molecular weight: ~110–120 g/mol (lighter than brominated analogs).
Comparison :
- This compound’s molecular weight (263.96 g/mol) is >2× higher than non-halogenated m-xylene derivatives, impacting volatility and detection methods .
Data Table: Key Properties of this compound and Analogs
*Estimated based on substituent trends .
Biological Activity
2,5-Dibromo-1,3-dimethylbenzene (CAS Number: 100189-84-2), also known as 2,5-dibromo-m-xylene, is a brominated aromatic compound with significant applications in organic synthesis and potential biological implications. This article explores its biological activity, including toxicity, environmental impact, and potential therapeutic uses.
- Molecular Formula: C8H8Br2
- Molar Mass: 263.957 g/mol
- Density: 1.710 g/cm³
- Melting Point: 28 °C
- Boiling Point: 261.7 °C
Toxicity and Safety
Research indicates that this compound exhibits harmful effects upon exposure. It is classified as harmful if inhaled or in contact with skin and can cause irritation to the eyes . The compound's safety data sheets recommend handling it with caution, using appropriate personal protective equipment to mitigate risks during laboratory or industrial use .
Environmental Impact
As a brominated compound, this compound may contribute to environmental toxicity. Studies have shown that brominated compounds can bioaccumulate and potentially disrupt endocrine systems in aquatic organisms . Monitoring strategies for such compounds are crucial to assess their environmental concentrations and potential health risks .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of brominated aromatic compounds. While specific data on this compound is limited, related compounds show promise as antimicrobial agents against various bacterial strains. For instance, some dibrominated derivatives have demonstrated inhibitory effects on Gram-positive bacteria .
Case Study 1: Antimicrobial Efficacy
A study conducted on dibrominated compounds indicated that certain derivatives exhibited significant antimicrobial activity. Although specific results for this compound were not highlighted, the structural similarities suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 2: Environmental Monitoring
In a comprehensive monitoring program assessing contaminants of emerging concern (CECs), researchers included various brominated compounds to evaluate their prevalence in water sources. The findings underscored the need for continuous monitoring due to the potential health risks associated with exposure to these chemicals .
Research Findings
Q & A
Q. Basic: What are the established synthetic routes for 2,5-Dibromo-1,3-dimethylbenzene, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves bromination of 1,3-dimethylbenzene (m-xylene) using brominating agents like Br₂ in the presence of Lewis acids (e.g., FeBr₃) to direct regioselectivity. The methyl groups at the 1,3-positions activate the aromatic ring, favoring bromination at the 2 and 5 positions due to para/ortho-directing effects. Reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane) are critical for minimizing di-substitution byproducts. Post-synthesis purification via fractional distillation or column chromatography is recommended, with yields ranging from 60–80% under optimized conditions .
Q. Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Expect two singlets for the methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm). The symmetry of the molecule reduces splitting complexity.
- ¹³C NMR : Peaks for methyl carbons (δ ~20–22 ppm) and aromatic carbons (δ ~120–135 ppm). The brominated carbons (C2 and C5) appear downfield due to electronegativity.
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 264 (M⁺ for C₈H₈Br₂), with isotopic patterns characteristic of two bromine atoms (1:2:1 ratio for M, M+2, M+4). Discrepancies in fragmentation (e.g., loss of Br or CH₃ groups) can validate the structure .
Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The bromine atoms at 2,5-positions are sterically hindered by adjacent methyl groups, reducing reactivity in Buchwald-Hartwig or Suzuki-Miyaura couplings. To enhance efficiency:
- Use bulky ligands (e.g., XPhos) to stabilize Pd(0) catalysts.
- Optimize solvent polarity (toluene or dioxane) and base (Cs₂CO₃) to improve oxidative addition.
- Microwave-assisted heating (120–150°C) can accelerate reaction kinetics. Comparative studies show coupling yields drop below 40% without these adjustments, highlighting the need for tailored catalytic systems .
Q. Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for symmetrical derivatives of this compound?
Methodological Answer:
Symmetry in this compound can lead to apparent discrepancies in splitting patterns due to dynamic effects or impurities. Strategies include:
- Variable Temperature NMR : Detect conformational changes (e.g., restricted rotation of methyl groups) that may split peaks at low temperatures.
- COSY/NOESY : Identify coupling between non-equivalent protons.
- High-Resolution MS : Rule out isotopic or contaminant interference. For example, a 2025 study resolved a "singlet anomaly" in aromatic protons by correlating NOESY cross-peaks with computational simulations (DFT) .
Q. Advanced: What kinetic and thermodynamic factors govern the stability of this compound under prolonged storage?
Methodological Answer:
Degradation pathways involve debromination or oxidation. Key considerations:
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent UV-induced radical formation.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 200°C, but trace acids or moisture can lower this threshold.
- Kinetic Studies : Accelerated aging tests (40–60°C, 75% RH) combined with HPLC monitoring reveal a half-life >2 years under dark, anhydrous conditions. Contradictory data in older studies (e.g., rapid decomposition) were traced to impurities in commercial batches .
Q. Advanced: How can this compound serve as a precursor for synthesizing unsymmetrical diaryl ethers?
Methodological Answer:
Selective mono-substitution is challenging due to steric hindrance. A stepwise approach is recommended:
Selective Debromination : Use Zn/HOAc to reduce one Br atom, yielding 2-Bromo-1,3-dimethylbenzene.
Ullmann Coupling : React the mono-bromo intermediate with phenols (e.g., 4-nitrophenol) using CuI/1,10-phenanthroline in DMF (120°C, 24h).
Yields for unsymmetrical ethers reach 55–65%, with regioselectivity confirmed by X-ray crystallography .
Q. Basic: What safety protocols are critical when handling this compound in air-sensitive reactions?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.
- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as halogenated waste.
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition. Safety data from analogous brominated aromatics indicate LD50 (oral, rat) >2000 mg/kg, but skin sensitization risks necessitate immediate washing .
Properties
IUPAC Name |
2,5-dibromo-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFGKGMZLZIPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374145 | |
Record name | 2,5-dibromo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100189-84-2 | |
Record name | 2,5-dibromo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-2,6-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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